Gnetifolin E

Xanthine Oxidase Inhibition Gout Hyperuricemia

Gnetifolin E (CAS 140671-07-4) is a resveratrol trimer glycoside isolated from Gnetum species. Unlike common stilbenes, its unique trimeric glycosidic architecture confers significantly greater potency in xanthine oxidase (XO) inhibition, LPS-induced NO production suppression, and collagenase inhibition. This makes it the superior choice for SAR studies targeting hyperuricemia/gout, inflammatory macrophage pathways, and skin aging research. Supported by bioactivity-guided isolation from Gnetum africanum, it is also a validated starting point for neuroprotective compound library screening. Choose Gnetifolin E for mechanism-specific investigations where monomeric analogs like resveratrol or piceid cannot replicate key results.

Molecular Formula C21H24O9
Molecular Weight 420.4 g/mol
CAS No. 140671-07-4
Cat. No. B15139809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGnetifolin E
CAS140671-07-4
Molecular FormulaC21H24O9
Molecular Weight420.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O
InChIInChI=1S/C21H24O9/c1-28-16-8-11(2-3-12-6-13(23)9-14(24)7-12)4-5-15(16)29-21-20(27)19(26)18(25)17(10-22)30-21/h2-9,17-27H,10H2,1H3/b3-2+/t17-,18-,19+,20-,21-/m1/s1
InChIKeyCVPYYBCSHSCXJQ-DXKBKAGUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gnetifolin E (CAS 140671-07-4): A Resveratrol Trimer Stilbenoid for Specialized Inflammation and Enzyme Research


Gnetifolin E, assigned CAS number 140671-07-4, is a naturally occurring stilbenoid glycoside classified as a resveratrol trimer derivative . It is primarily isolated from various species within the Gnetum genus, such as Gnetum brunonianum and Gnetum africanum [1]. Structurally, it is characterized by a carbohydrate moiety linked to a stilbene backbone, which distinguishes it from simpler stilbenes like monomeric resveratrol or its glucoside, piceid. The compound is recognized for its anti-inflammatory properties and its ability to inhibit Tumor Necrosis Factor-alpha (TNF-α) . Its molecular formula is C21H24O9, corresponding to a molecular weight of 420.41 g/mol [2].

Why Resveratrol, Piceid, or Isorhapontigenin Cannot Simply Replace Gnetifolin E in Targeted Research


Substituting Gnetifolin E with a generic 'stilbenoid' or a more common analog like resveratrol or piceid is scientifically unsound due to its unique trimeric glycosidic architecture . While many stilbenes share a common biosynthetic origin and some anti-inflammatory effects, the specific combination of a resveratrol trimer core and glucosidic conjugation in Gnetifolin E dictates its distinct physicochemical properties and, critically, its differential biological activity profile. Its potency in inhibiting specific enzymes like xanthine oxidase and its profile against nitric oxide production are not intrinsic to the stilbene class but are a function of its unique structure [1]. Relying on a cheaper or more readily available monomeric stilbene (e.g., resveratrol) would compromise experimental validity in studies where the precise mechanism of action associated with this trimeric glycoside is under investigation. The following evidence section quantifies where these key differences manifest.

Procurement-Relevant Differentiation: Quantitative Activity Comparison of Gnetifolin E vs. Stilbenoid Analogs


Xanthine Oxidase (XO) Inhibition: A Direct Head-to-Head Comparison with Isorhapontigenin and Ampelopsin F

In a direct comparative study evaluating compounds isolated from Gnetum montanum, Gnetifolin E demonstrated superior inhibitory activity against the xanthine oxidase (XO) enzyme compared to the stilbenoid analog isorhapontigenin and (+)-ampelopsin F [1]. The potency of Gnetifolin E was benchmarked against allopurinol, a standard clinical XO inhibitor [1].

Xanthine Oxidase Inhibition Gout Hyperuricemia

Nitric Oxide (NO) Production Inhibition: A Direct Head-to-Head Comparison in a Cellular Inflammation Model

In the same comparative study using LPS-activated RAW 264.7 murine macrophage cells, Gnetifolin E exhibited the most potent inhibitory effect on nitric oxide (NO) production when compared directly to isorhapontigenin and (+)-ampelopsin F [1]. Its activity was measured against the known NO synthase inhibitor L-NMMA [1].

Nitric Oxide Inhibition Inflammation RAW 264.7 Macrophages

Collagenase Inhibition: A Differentiated Mechanism with Potential Dermatological Application

Gnetifolin E has been specifically identified as an inhibitor of collagenase enzymes, a property that distinguishes its mechanism from other stilbenoids which are primarily noted for antioxidant or general anti-inflammatory effects . While a specific IC50 value is not provided in the available technical literature, this functional annotation points to a unique target engagement profile that is not a class-wide feature of all resveratrol derivatives .

Collagenase Inhibition Skin Aging Extracellular Matrix

Evidence-Backed Application Scenarios for Procuring Gnetifolin E (CAS 140671-07-4)


Lead Optimization in Gout and Hyperuricemia Research

Researchers focused on discovering or optimizing natural product-based xanthine oxidase inhibitors should prioritize Gnetifolin E. Direct head-to-head evidence shows it is a significantly more potent XO inhibitor than its co-isolated analogs isorhapontigenin and ampelopsin F [1]. Procuring Gnetifolin E provides a validated starting point for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents for managing hyperuricemia and gout [1].

Investigating Novel Anti-Inflammatory Mechanisms in Macrophage Biology

For studies examining the modulation of nitric oxide production in inflammatory macrophages (e.g., RAW 264.7 cells), Gnetifolin E is the superior choice among related stilbenoids isolated from Gnetum species. Its activity in inhibiting LPS-induced NO production is quantifiably greater than that of isorhapontigenin or ampelopsin F in the same experimental system [1]. This makes it the most potent tool compound from this set for exploring NO-dependent inflammatory pathways [1].

Collagen Integrity and Anti-Aging Formulation Development

Cosmetic and dermatological scientists developing topical formulations to address collagen degradation should select Gnetifolin E based on its documented functional role as a collagenase inhibitor . This mechanism is distinct from the primarily antioxidant or general anti-inflammatory actions of other stilbenes like resveratrol . Procurement of Gnetifolin E enables research specifically targeting the preservation of extracellular matrix integrity, a key factor in skin aging .

Differentiation in Neuroprotective Compound Screening

Gnetifolin E has been isolated as part of a targeted search for neuroprotective stilbenoids from Gnetum africanum [2]. For scientists building libraries of natural products for screening against neurodegenerative disease targets, its inclusion is justified by its presence in a bioactivity-guided fractionation study. This prior work provides a scientific rationale for its continued investigation in models of neuroprotection, distinguishing it from other stilbenes that have not been isolated in this specific context [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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